molecular formula C10H7N2O3S+ B14627882 5-Sulfonaphthalene-2-diazonium CAS No. 56875-62-8

5-Sulfonaphthalene-2-diazonium

Cat. No.: B14627882
CAS No.: 56875-62-8
M. Wt: 235.24 g/mol
InChI Key: KAUBTSVXGINYPX-UHFFFAOYSA-O
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Description

5-Sulfonaphthalene-2-diazonium is an aromatic diazonium compound that features a sulfonate group attached to a naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds. The presence of the sulfonate group enhances the solubility of the compound in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Sulfonaphthalene-2-diazonium typically involves the diazotization of 5-sulfonaphthylamine. This process includes the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction is carried out at low temperatures to stabilize the diazonium ion formed.

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability and purity of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Mechanism of Action

Properties

CAS No.

56875-62-8

Molecular Formula

C10H7N2O3S+

Molecular Weight

235.24 g/mol

IUPAC Name

5-sulfonaphthalene-2-diazonium

InChI

InChI=1S/C10H6N2O3S/c11-12-8-4-5-9-7(6-8)2-1-3-10(9)16(13,14)15/h1-6H/p+1

InChI Key

KAUBTSVXGINYPX-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+]#N)C(=C1)S(=O)(=O)O

Origin of Product

United States

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